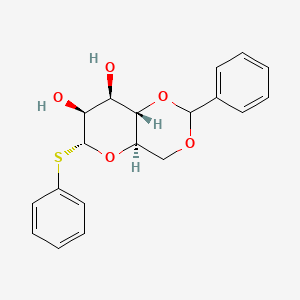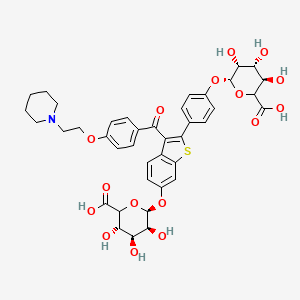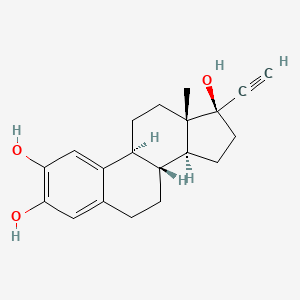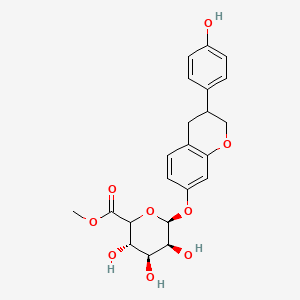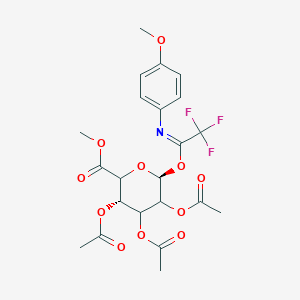
Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar molecules often involves multiple steps, including the protection of hydroxyl groups, activation of glycosyl donors, and selective glycosidic bond formation. For instance, Jegge and Lehmann (1984) described the synthesis of a modified oligosaccharide by transacetalation and subsequent removal of blocking groups, showcasing a methodology that might be analogous to the synthesis of the compound (Jegge & Lehmann, 1984).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed analysis techniques such as X-ray crystallography. The structure elucidation provides insights into the stereochemistry and conformational preferences of the molecule, which are essential for understanding its reactivity and interactions with other biomolecules. For example, the crystal structure of a related compound, "p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside," was determined, offering a glimpse into the structural aspects of similar compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving such molecules typically aim at modifying the glycosidic unit or adding functional groups to the molecule. The reactivity can be influenced by the protecting groups used, the nature of the glycosidic bond, and the presence of substituents on the aromatic ring. Kowalska and Pedersen (2020) discussed the synthesis and reactivity of glycosyl N-(ortho-methoxyphenyl)trifluoroacetimidates, highlighting the selective formation of glycosidic bonds, which is relevant to the chemical behavior of our compound of interest (Kowalska & Pedersen, 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can significantly affect the compound's applicability in synthesis. Polymorphism, for instance, plays a crucial role in the physical characteristics and stability of chemical compounds. Hayes et al. (2013) investigated the polymorphism of a glycoside donor, which is relevant to understanding the physical properties of similar glycosidic compounds (Hayes et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Hyaluronic Acid-Related Saccharides : Blatter and Jacquinet (1996) reported the synthesis of hyaluronic acid-related saccharides using derivatives similar to Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetimidate. This work highlights the compound's utility in synthesizing complex carbohydrates (Blatter & Jacquinet, 1996).
Ganglioside Synthesis : Liu Xiang-peng, W. Peng, and Li Ying-xia (2010) utilized a related compound in the synthesis of per-acetyl ganglioside GM3 trisaccharide, a key intermediate in the total synthesis of GM3 (Liu Xiang-peng, Peng, & Li Ying-xia, 2010).
Mitsunobu Reaction for β-Phenylglucuronides : Badman, Green, and Voyle (1990) reported the use of Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate in the Mitsunobu reaction, a method applicable for the synthesis of β-phenylglucuronides, demonstrating the versatility of similar compounds in organic syntheses (Badman, Green, & Voyle, 1990).
Modified Oligosaccharide for Protein Interaction Studies : Jegge and Lehmann (1984) synthesized a modified oligosaccharide, which could be used to study the interactions of carbohydrates with multi-site proteins, showcasing the compound's relevance in biochemical research (Jegge & Lehmann, 1984).
Synthesis of Isoflavone Glucuronides : Al-Maharik and Botting (2006) employed a similar N-(4-methoxyphenyl)-trifluoroacetimidate glucuronsyl donor for synthesizing isoflavone 7-glucuronides, key metabolites of dietary isoflavones, indicating the compound's role in medicinal chemistry (Al-Maharik & Botting, 2006).
Eigenschaften
IUPAC Name |
methyl (3S,6S)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3/t15-,16?,17?,18?,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXPVUNZDHHOM-ZONUDWDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
